molecular formula C10H16O3 B6263618 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde CAS No. 143948-97-4

2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde

Cat. No.: B6263618
CAS No.: 143948-97-4
M. Wt: 184.2
InChI Key:
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Description

2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde is an organic compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a 1,4-dioxane ring and a cyclohexane ring, with an acetaldehyde functional group attached to the spiro carbon. The presence of the dioxane ring imparts stability and rigidity to the molecule, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-ol with an appropriate aldehyde precursor under acidic conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the spiro linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The spirocyclic structure provides rigidity and stability, allowing the compound to interact specifically with its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes and signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

143948-97-4

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

60

Origin of Product

United States

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